molecular formula C17H10N2O2 B4734160 4-Methylbenzo[b]phenazine-6,11-dione

4-Methylbenzo[b]phenazine-6,11-dione

Cat. No.: B4734160
M. Wt: 274.27 g/mol
InChI Key: WHZXMNQYBKXRMU-UHFFFAOYSA-N
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Description

Significance of Phenazine (B1670421) and Quinone Derivatives in Contemporary Chemical Sciences

Phenazine and quinone derivatives are two classes of organic compounds that hold substantial importance in contemporary chemical sciences due to their unique structures and versatile redox properties. Phenazines, which are nitrogen-containing heterocyclic compounds, and their derivatives are known to exhibit a wide array of biological activities, including antimicrobial, antitumor, antioxidant, and anti-inflammatory properties. researchgate.netnih.gov Natural phenazines are predominantly produced by microorganisms, where they play roles in ecological competition and virulence. nih.govwikipedia.org For instance, pyocyanin (B1662382), produced by Pseudomonas aeruginosa, is implicated in the bacterium's ability to colonize the lungs of cystic fibrosis patients. wikipedia.org

The redox-active nature of the phenazine core makes these compounds valuable in various applications. nih.govnih.gov They are structural analogs of anthraquinones and share similar electrochemical characteristics, which has led to their investigation for use in energy storage systems like organic redox flow batteries. rsc.orgrsc.org

Quinones are also central to both biological and industrial processes. Their ability to undergo reversible reduction-oxidation cycles is fundamental to their role as electron carriers in biological respiration. In materials science, the quinone moiety is a key component in the design of dyes, catalysts, and electrochemical materials. The fusion of these two important pharmacophores—phenazine and quinone—into the benzo[b]phenazine-6,11-dione (B11046238) scaffold results in a planar, π-conjugated system with enhanced electrochemical properties and significant biological potential, making it a fertile ground for research and development. Research has shown that benzo[a]phenazine (B1654389) derivatives, a related structural class, possess notable antimicrobial and antitumor activities. benthamscience.comnih.govresearchgate.net

Historical Context of Phenazine Synthesis and Investigation

The study of phenazine chemistry dates back to the mid-19th century, with the parent compound, phenazine, being a dibenzo-annulated pyrazine (B50134). wikipedia.orgnih.gov One of the earliest and most classic methods for phenazine synthesis is the Wohl-Aue reaction, which involves the reaction of nitrobenzene (B124822) with aniline. wikipedia.org Other historical synthetic routes include the oxidation of dihydrophenazine and the pyrolysis of the barium salt of azobenzoate. wikipedia.org

The investigation into phenazine derivatives was significantly driven by the dye industry. Many early synthetic dyes, such as induline and nigrosin, are aminophenazines. wikipedia.org The biological significance of phenazines began to be uncovered with the isolation and characterization of natural products from bacteria. In 1924, pyocyanin was identified as a phenazine derivative. nih.gov

Biosynthesis studies revealed that phenazines are derived from the shikimic acid pathway. wikipedia.orgresearchgate.net Over the decades, scientific interest has expanded dramatically, and it is now known that there are over 100 naturally occurring phenazine compounds and more than 6,000 synthetic derivatives have been created and studied. nih.gov This extensive library of compounds has been crucial for exploring their pharmacological potential, leading to the development of drugs like clofazimine, which is used to treat leprosy and tuberculosis. nih.gov

Overview of Research Trajectories for Functionalized Benzo[b]phenazine-6,11-dione Systems

Research into functionalized benzo[b]phenazine-6,11-dione systems has followed several key trajectories, primarily centered on synthesis, biological evaluation, and materials science applications.

A primary research focus has been the development of efficient synthetic methodologies. A common approach involves the condensation reaction of 2,3-dichloro-1,4-naphthoquinone with various substituted o-phenylenediamines. nih.govresearchgate.net This method allows for the introduction of different functional groups onto the phenazine core, enabling the systematic study of structure-activity relationships (SAR).

The main thrust of the research has been the evaluation of these compounds as potential therapeutic agents, particularly as anticancer agents. nih.govresearchgate.net Studies have demonstrated that certain benzo[b]phenazine-6,11-dione derivatives exhibit significant cytotoxic activity against a range of human tumor cell lines. nih.govresearchgate.net SAR studies have revealed that the biological activity is highly dependent on the nature and position of the substituents on the aromatic rings. researchgate.net For example, the introduction of a methyl group, as in 4-Methylbenzo[b]phenazine-6,11-dione, can modulate the compound's biological profile. researchgate.netguidechem.com

Another significant area of investigation is the antimicrobial properties of these scaffolds. researchgate.net Derivatives of benzo[b]phenazine-6,11-dione have been synthesized and tested against various bacterial and fungal strains, with some showing notable activity. researchgate.net

The unique physicochemical properties of the benzo[b]phenazine-6,11-dione core, such as its planarity and extended π-system, have also prompted investigations into its use in materials science. These molecules are being explored as organic electrode materials for batteries, leveraging their inherent redox capabilities.

The table below summarizes the cytotoxic activity of selected benzo[b]phenazine-6,11-dione derivatives against a human lung carcinoma cell line, highlighting the potential of this chemical class.

CompoundSubstituentIC₅₀ (μM) vs. H460 Cell LineReference
5,12-Dihydrobenzo[b]phenazine-6,11-dioneNone16.25 researchgate.net
Doxorubicin (Reference)-20.10 researchgate.net
3-chloro-2-(2-pyridylamino)-1,4-naphthoquinone-9.90 researchgate.net

IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro.

The following table presents the antifungal activity of certain benzo[b]phenazine-6,11-dione derivatives, demonstrating their broad-spectrum biological potential.

CompoundSubstituent(s)MIC (μg/mL) vs. Candida albicansReference
Derivative 3d4-sulfonic acid78.12 researchgate.net
Derivative 3g4-sulfonamide78.12 researchgate.net
Benzo[b]phenazine-6,11-dione derivatives (general)VariousMostly active against Gram-positive bacteria researchgate.net

MIC is the minimum inhibitory concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Properties

IUPAC Name

4-methylbenzo[b]phenazine-6,11-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N2O2/c1-9-5-4-8-12-13(9)19-15-14(18-12)16(20)10-6-2-3-7-11(10)17(15)21/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHZXMNQYBKXRMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)N=C3C(=N2)C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for 4 Methylbenzo B Phenazine 6,11 Dione and Its Analogues

Established Synthetic Routes to Benzo[b]phenazine-6,11-dione (B11046238) Core Structures

The foundational framework of benzo[b]phenazine-6,11-dione can be assembled through several reliable synthetic strategies. These methods typically involve the formation of the central pyrazine (B50134) ring by connecting a naphthalene-based quinone with an ortho-diamine.

Condensation Reactions Involving ortho-Diamines and Naphthoquinones

A prevalent and versatile method for constructing the benzo[b]phenazine-6,11-dione scaffold is the condensation reaction between an ortho-phenylenediamine and a naphthoquinone derivative. A common starting material is 2,3-dichloro-1,4-naphthoquinone, which readily reacts with various ortho-phenylenediamines. rsc.orgthieme.denih.gov

The reaction typically proceeds by heating the reactants in a suitable solvent, such as dimethylformamide (DMF), often under reflux conditions for several hours. rsc.org This process initially leads to the formation of a 5,12-dihydrobenzo[b]phenazine-6,11-dione intermediate. The general reaction scheme is depicted below:

Scheme 1: General condensation reaction between 2,3-dichloro-1,4-naphthoquinone and an ortho-phenylenediamine derivative.

The choice of solvent and reaction conditions can be crucial for optimizing the yield. For instance, carrying out the reaction in ethanol (B145695) has also been reported. researchgate.net Multicomponent reactions, where the reactants are combined in a single pot, sometimes with the aid of a catalyst, have also been developed to streamline the synthesis of phenazine (B1670421) derivatives.

Nucleophilic Substitution and Cyclization Strategies

The synthesis of the benzo[b]phenazine-6,11-dione core is fundamentally reliant on nucleophilic substitution and subsequent cyclization. In the reaction between 2,3-dichloro-1,4-naphthoquinone and an ortho-diamine, the amino groups of the diamine act as nucleophiles, attacking the carbon atoms of the naphthoquinone that are bonded to the chlorine atoms. This results in the sequential displacement of the two chloride ions.

The first substitution is followed by an intramolecular cyclization, where the second amino group attacks the adjacent carbonyl carbon, leading to the formation of the dihydrophenazine ring system. This intermediate is then oxidized to the final benzo[b]phenazine-6,11-dione. The electronic properties of the starting materials, such as the presence of electron-donating or electron-withdrawing groups on the phenylenediamine, can influence the rate and efficiency of the nucleophilic substitution and cyclization steps. rsc.orgthieme.de

Oxidative Cyclization Approaches

In many synthetic routes, the final step to obtain the fully aromatic benzo[b]phenazine-6,11-dione is an oxidation reaction. The initially formed 5,12-dihydrobenzo[b]phenazine-6,11-dione is a stable intermediate that can be isolated. To convert this to the target dione (B5365651), an oxidizing agent is employed.

Various oxidizing agents can be used for this transformation. The specific choice of oxidant and reaction conditions can influence the yield and purity of the final product. This oxidative step is crucial for achieving the planar, conjugated system characteristic of the phenazine diones.

Targeted Synthesis of 4-Methylbenzo[b]phenazine-6,11-dione

The specific synthesis of 4-Methylbenzo[b]phenazine-6,11-dione requires a strategic approach to ensure the methyl group is positioned correctly on the phenazine skeleton. This is achieved through the careful selection of a methylated precursor.

Regioselective Functionalization Techniques for Methyl Group Introduction

The introduction of the methyl group at the 4-position is accomplished by using a substituted ortho-phenylenediamine as a key building block. Specifically, 3-methyl-1,2-phenylenediamine (also known as 2,3-diaminotoluene) serves as the precursor that carries the methyl group into the final structure.

The condensation of 3-methyl-1,2-phenylenediamine with 2,3-dichloro-1,4-naphthoquinone can theoretically lead to two different regioisomers: 1-methylbenzo[b]phenazine-6,11-dione and 4-methylbenzo[b]phenazine-6,11-dione. The control of regioselectivity in this reaction is paramount. The difference in the electronic and steric environment of the two amino groups in 3-methyl-1,2-phenylenediamine can influence the outcome of the condensation. The amino group at the 2-position is sterically hindered by the adjacent methyl group, which may direct the initial nucleophilic attack to occur preferentially at the less hindered 1-amino group. However, detailed studies on the regiochemical outcome under various reaction conditions are necessary to definitively control the synthesis of the desired 4-methyl isomer. Spectroscopic techniques such as 2D NMR and X-ray crystallography are essential to unambiguously determine the structure of the resulting product and confirm the position of the methyl group. thieme.denih.gov

Precursor Design and Intermediate Transformation

The primary precursor for the targeted synthesis is 3-methyl-1,2-phenylenediamine. The synthesis of this diamine can be achieved through the reduction of the corresponding dinitro compound, 2,3-dinitrotoluene, or through other established routes for the synthesis of ortho-phenylenediamines.

Scheme 2: Targeted synthesis of 4-Methylbenzo[b]phenazine-6,11-dione from 3-methyl-1,2-phenylenediamine and 2,3-dichloro-1,4-naphthoquinone.

The table below summarizes the key reactants and intermediates in the synthesis of the target compound.

Compound NameStructureRole
2,3-Dichloro-1,4-naphthoquinone2,3-Dichloro-1,4-naphthoquinone structureNaphthoquinone precursor
3-Methyl-1,2-phenylenediamine3-Methyl-1,2-phenylenediamine structureMethylated diamine precursor
4-Methyl-5,12-dihydrobenzo[b]phenazine-6,11-dioneDihydro intermediate
4-Methylbenzo[b]phenazine-6,11-dioneFinal product

Advanced Synthetic Techniques and Green Chemistry Approaches

In recent years, the principles of green chemistry have driven the development of novel synthetic methodologies that minimize waste, reduce energy consumption, and avoid hazardous solvents. These approaches, including microwave-assisted synthesis, advanced catalytic systems, multi-component reactions, and solid-state chemistry, have been successfully applied to the synthesis of phenazine scaffolds.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov The application of microwave energy has been particularly effective in the synthesis of heterocyclic compounds, including phenazine derivatives.

For instance, the synthesis of benzo[a]pyrano[2,3-c]phenazine derivatives has been achieved via a one-pot, two-step reaction of 2-hydroxy-1,4-naphthoquinone (B1674593), diamines, aldehydes, and malononitrile (B47326) in acetic acid under microwave irradiation at 120°C, with reaction times as short as 7-14 minutes. nih.gov Another green approach involves the use of silica (B1680970) sulfuric acid (SiO₂–SO₃H) as a catalyst for a four-component synthesis of benzo[a]chromeno[2,3-c]phenazine derivatives under microwave irradiation (70°C), affording products in 88-96% yields within 7-10 minutes. nih.gov

Palladium-catalyzed reactions also benefit from microwave assistance. The regioselective chlorination of 3-phenyl-2H-benzo[b] researchgate.netnih.govoxazin-2-ones, for example, proceeds at 120°C for 30 minutes under microwave conditions, a significant improvement over the 8 hours required with conventional heating. nih.gov These examples underscore the potential of microwave irradiation to facilitate the rapid and efficient synthesis of complex phenazine structures, a technique readily adaptable for the synthesis of 4-Methylbenzo[b]phenazine-6,11-dione.

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Phenazine Analogues

Product TypeMethodCatalyst/SolventTemperatureTimeYieldReference
Benzo[a]pyrano[2,3-c]phenazinesMicrowaveAcetic Acid120°C7-14 min81-92% nih.gov
Benzo[a]chromeno[2,3-c]phenazinesMicrowaveSiO₂–SO₃H / Solvent-free70°C7-10 min88-96% nih.gov
3-Phenyl-2H-benzo[b] researchgate.netnih.govoxazin-2-one (Chloro)MicrowavePd(OAc)₂ / PTSA / DCE120°C30 min75% nih.gov
3-Phenyl-2H-benzo[b] researchgate.netnih.govoxazin-2-one (Chloro)Conventional HeatingPd(OAc)₂ / PTSA / DCE120°C8 h60% nih.gov
3-Phenyl-2H-benzo[b] researchgate.netnih.govoxazin-2-one (Bromo)MicrowavePd(OAc)₂ / PTSA / DCE100°C15 min~70% nih.gov
3-Phenyl-2H-benzo[b] researchgate.netnih.govoxazin-2-one (Bromo)Conventional HeatingPd(OAc)₂ / PTSA / DCE100°C1 h70% nih.gov

Catalysis is a cornerstone of modern organic synthesis, enabling reactions with high selectivity and efficiency. The synthesis of benzo[b]phenazine-6,11-diones and their analogues has benefited from a variety of catalytic systems, ranging from simple acids to complex nanostructured materials.

Homogeneous catalysts, such as p-toluenesulfonic acid (p-TSA), have been effectively used in domino protocols to produce fluorescent benzo[a]phenazine (B1654389) fused derivatives in polyethylene (B3416737) glycol (PEG-400), a green solvent. nih.gov Similarly, the organic base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been employed to catalyze the one-pot, four-component synthesis of benzo[a]pyrano[2,3-c]phenazines. benthamscience.com

The development of heterogeneous catalysts is a key area of green chemistry, as they can be easily recovered and reused. Examples include:

Silica sulfuric acid (SiO₂–SO₃H): A solid acid catalyst used for the synthesis of benzo[a]chromeno[2,3-c]phenazine derivatives. nih.gov

Nano-CuO: Utilized as a catalyst for the four-component synthesis of functionalized benzo[a]pyrano[2,3-c]phenazine derivatives under solvent-free conditions. nih.gov

Magnetic Nanoparticles: Hercynite (FeAl₂O₄) magnetic nanoparticles have been applied in the multicomponent synthesis of related phenazine structures. nih.govbenthamscience.com

Supported Catalysts: Lanthanum-grafted guanine (B1146940) on SBA-15 (La@guanine@SBA-15) and Ce/PDA/CPTS@CoFe₂O₄ nanocomposites have been reported as highly efficient catalysts for the synthesis of various benzo[a]pyrano[2,3-c]phenazine derivatives. nih.gov

These catalytic methods offer significant advantages in terms of reaction rates, yields, and environmental impact, providing a versatile toolbox for the synthesis of targeted molecules like 4-Methylbenzo[b]phenazine-6,11-dione.

Table 2: Examples of Catalysts in the Synthesis of Phenazine Analogues

Catalyst TypeSpecific CatalystProduct TypeReaction TypeYieldReference
Homogeneous Acidp-Toluenesulfonic acid (p-TSA)Benzo[a]phenazine fused derivativesFour-component domino82-92% nih.gov
Homogeneous Base1,3,7-trimethylpurine-2,6-dione (Caffeine)Benzo[a]pyrano[2,3-c]phenazinesFour-component condensation85-96% nih.gov
Heterogeneous Solid AcidSilica sulfuric acid (SiO₂–SO₃H)Benzo[a]chromeno[2,3-c]phenazinesFour-component domino88-96% nih.gov
Heterogeneous NanocatalystNano CuOBenzo[a]pyrano[2,3-c]phenazinesFour-component reaction89-93% nih.gov
Heterogeneous NanocatalystLa@guanine@SBA-15Benzo[a]pyrano[2,3-c]phenazinesMulticomponent reaction87-99% nih.gov
Supramolecular Catalystβ-CyclodextrinBenzo[a]pyrano[2,3-c]phenazine derivativesOne-pot, multi-component84-92% nih.gov

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all reactants, are highly valued for their efficiency and atom economy. researchgate.net When MCRs are designed so that subsequent transformations occur as a consequence of the functionality formed in the previous step, they are termed domino or cascade reactions.

The synthesis of the phenazine core and its annulated derivatives is particularly well-suited to MCR strategies. A prominent example is the four-component reaction involving 2-hydroxy-1,4-naphthoquinone, an o-phenylenediamine (B120857) (such as 3,4-diaminotoluene (B134574) for the synthesis of a methyl-benzo[b]phenazine-dione isomer), an aldehyde, and a 1,3-dicarbonyl compound. nih.govnih.gov These reactions are often promoted by catalysts and can be performed under green conditions.

For instance, a one-pot, four-component synthesis of 6-((arylamino)methylene)benzo[a]phenazin-5(6H)-one derivatives has been developed using formic acid as a catalyst under solvent-free conditions at 90°C. The process involves the initial condensation of 2-hydroxy-1,4-naphthoquinone and 1,2-phenylenediamine to form the benzo[a]phenazin-5-ol intermediate, which then reacts further in a domino sequence. nih.gov

Another domino protocol for synthesizing benzo[a]chromeno[2,3-c]phenazine derivatives involves the reaction of 2-hydroxy-1,4-naphthoquinone, o-phenylenediamines, aldehydes, and cyclic 1,3-dicarbonyls, catalyzed by p-TSA in PEG-400, with yields ranging from 82-92%. nih.gov These MCR and domino strategies represent a highly efficient and modular approach to construct libraries of complex phenazine derivatives, including substituted benzo[b]phenazine-6,11-diones.

Solid-state synthesis, which involves reactions conducted in the absence of a solvent, offers significant environmental benefits by eliminating solvent waste and often simplifying product purification. Mechanochemical methods, such as grinding or ball-milling, are a key aspect of solid-state chemistry.

The synthesis of benzo[a]phenazin-5-ol, a close analogue of the phenazine dione core, has been achieved with 100% yield by the one-pot condensation of 2-hydroxy-1,4-naphthoquinone (lawsone) and o-phenylenediamine in a solid-state reaction at 70°C for just 15 minutes. nih.gov Performing the same reaction as a melt at 120°C for 30 minutes also gave a quantitative yield. nih.gov

Furthermore, the synthesis of tetracyclic phenazine derivatives has been accomplished using a mortar and pestle grinding technique, which resulted in shorter reaction times and improved yields compared to conventional solution-phase methods. nih.gov These results demonstrate that solid-state methods are a highly efficient and environmentally friendly alternative for the synthesis of the phenazine ring system, which could be applied to the production of 4-Methylbenzo[b]phenazine-6,11-dione.

Chemical Reactivity and Derivatization Strategies of 4 Methylbenzo B Phenazine 6,11 Dione

Functional Group Transformations on the Benzo[b]phenazine-6,11-dione (B11046238) Framework

The benzo[b]phenazine-6,11-dione core offers multiple sites for functional group transformations, enabling the synthesis of complex molecular architectures. The ketone groups and the aromatic rings are the primary loci for chemical modifications.

One key transformation involves the ketone functionalities. For instance, in related polycyclic aromatic quinone systems, methoxy (B1213986) groups can be deprotected to form hydroxyl groups, which are then oxidized to the corresponding ketones using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). This highlights a reversible pathway between hydroquinone (B1673460) and quinone states, a critical aspect of their electrochemical properties.

Furthermore, the core structure can be built upon through multi-component reactions. For example, derivatives of the related benzo[a]phenazine (B1654389) system can undergo condensation reactions with various aldehydes and active methylene (B1212753) compounds like malononitrile (B47326). nih.govrsc.org These reactions often proceed via intermediates such as ortho-quinone methides or Knoevenagel adducts, leading to the formation of fused pyran rings and other complex heterocyclic systems. rsc.org The choice of catalyst, such as nano CuO or functionalized graphene oxide, can influence reaction efficiency and yield. nih.govrsc.org Michael addition is another prevalent reaction, where nucleophiles add to activated intermediates, expanding the structural diversity of the phenazine (B1670421) core. nih.govrsc.org

Reaction TypeReagents/ConditionsOutcomeReference
Oxidation2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ)Hydroxyl to Ketone
Multi-component CondensationAromatic aldehydes, malononitrile, catalyst (e.g., nano CuO)Fused pyrano[2,3-c]phenazine derivatives nih.govrsc.org
Michael AdditionCyclic 1,3-dicarbonyl compoundsAddition to ortho-quinone methide intermediates rsc.org
FormylationVilsmeier-Haack conditions (e.g., POCl₃/DMF)Introduction of aldehyde groups nih.gov

Substitution Reactions and Halogenation Patterns

Substitution reactions are fundamental to the synthesis and functionalization of the benzo[b]phenazine-6,11-dione skeleton. The most common synthetic route involves the condensation of a substituted 1,2-diaminobenzene with a 1,4-naphthoquinone (B94277) derivative. nih.govresearchgate.net Specifically, the synthesis often starts with 2,3-dichloro-1,4-naphthoquinone, where the chlorine atoms are displaced by amino groups in a nucleophilic substitution cascade. nih.govresearchgate.net

The reaction of 2,3-dichloro-1,4-naphthoquinone with various phenylenediamines directly yields the 6,11-dihydrobenzo[b]phenazine-6,11-dione framework. researchgate.net The specific placement of substituents on the final phenazine ring, such as the 4-methyl group, is determined by the substitution pattern of the starting diamine. X-ray crystallographic analysis of related compounds has confirmed the positions of nucleophilic substitution, providing clarity on the regiochemistry of these reactions. nih.gov

Halogenated derivatives of benzo[b]phenazine-6,11-dione are typically prepared by using halogenated starting materials rather than by direct halogenation of the parent phenazine dione (B5365651), which could lead to multiple products and lack of selectivity. The reactivity of precursors like 2,3-dichloro-1,4-naphthoquinone is central to introducing diversity in the phenazine products. nih.govresearchgate.net

Starting MaterialReagentProduct TypeReference
2,3-Dichloro-1,4-naphthoquinoneArylenediamines6,11-Dihydrobenzo[b]phenazine-6,11-diones researchgate.net
6,7-Dichloro-5,8-quinolinedioneDiamines6,11-Dihydropyrido[2,3-b]phenazine-6,11-diones nih.gov

Formation of N-Oxides and Subsequent Reductions

The nitrogen atoms within the phenazine ring system can be selectively oxidized to form N-oxides. This transformation alters the electronic properties of the molecule and provides a handle for further functionalization. The synthesis of benzo[b]phenazine-6,11-dione N-oxides can be achieved by treating precursor molecules, such as 2-arylamino-1,4-naphthoquinones, with nitrosylsulfuric acid (NOHSO₄). This reagent, often prepared in situ, facilitates the cyclization and oxidation in high yields. scispace.com

These N-oxide intermediates can be subsequently reduced to the parent benzo[b]phenazine-6,11-dione. A common reducing agent for this purpose is hydrazine, which efficiently removes the oxygen atom to yield the deoxygenated phenazine structure. This two-step process of N-oxidation followed by reduction offers a strategic route to synthesize specific phenazine derivatives.

StepReagentSubstrateProductYieldReference
N-Oxide FormationNitrosylsulfuric acid (NOHSO₄)2-Arylamino-1,4-naphthoquinonesBenzo[b]phenazine-6,11-dione N-oxides85-92%
ReductionHydrazineBenzo[b]phenazine-6,11-dione N-oxideBenzo[b]phenazine-6,11-dione89%

Dimerization and Oligomerization Tendencies

The planar and aromatic nature of the benzo[b]phenazine-6,11-dione core promotes intermolecular interactions that can lead to dimerization and oligomerization. Dimeric structures have been observed to form through self-coupling reactions during synthesis. researchgate.net The formation of such dimers can be confirmed through spectroscopic methods like NMR and mass spectrometry. researchgate.net

In related dibenzo[a,c]phenazine (B1222753) systems, dimers have been intentionally synthesized by connecting two phenazine units with flexible spacers, such as a six-methylene chain. rsc.org These synthesized dimers exhibit complex material properties, including the formation of liquid crystalline phases. rsc.org The study of these dimers reveals that the phenazine units can adopt specific folded conformations, driven by intramolecular forces, which dictate the properties of the resulting mesophase. rsc.org This inherent tendency for association is a key feature of the broader phenazine family.

Supramolecular Assembly and Self-Assembly Investigations

The extended π-conjugated system and the presence of heteroatoms in the benzo[b]phenazine-6,11-dione framework make it an excellent building block for supramolecular chemistry. researchgate.net These molecules can engage in non-covalent interactions, such as π-π stacking and hydrogen bonding, to form well-ordered, large-scale assemblies. researchgate.net

Derivatization of the phenazine core can be used to control these self-assembly processes. For example, attaching flexible poly(ethylene oxide) (PEO) chains to a dibenzo[a,c]phenazine core creates amphiphilic molecules. rsc.org In aqueous solutions, these amphiphiles self-assemble into various nanostructures, including spherical aggregates, cylindrical micelles, and helical fibers, depending on the length of the PEO chains. rsc.org The introduction of a methyl group at the interface between the rigid phenazine core and the flexible chain has been shown to induce a helical arrangement in the assembled fibers. rsc.org

Furthermore, discotic dimers of dibenzo[a,c]phenazine have been shown to form organogels in non-polar solvents. rsc.org Transmission electron microscopy reveals that these gels are composed of nanofibers, which arise from the self-assembly of the phenazine dimers. rsc.org These investigations highlight the potential to engineer the molecular structure of phenazine diones to direct their self-assembly into functional supramolecular materials.

Derivative TypeAssembly ConditionsObserved StructureReference
Amphiphilic Dibenzo[a,c]phenazine-PEOAqueous solutionSpherical aggregates, cylindrical micelles, helical fibers rsc.org
Dibenzo[a,c]phenazine DimersNon-polar hydrocarbon solventsOrganogels composed of nanofibers rsc.org

Advanced Spectroscopic and Structural Characterization of 4 Methylbenzo B Phenazine 6,11 Dione

Elucidation of Molecular Structure through X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for the 4-methyl derivative is not widely published, analysis of closely related benzo[b]phenazine-6,11-dione (B11046238) derivatives provides significant insight into its expected solid-state structure. researchgate.netnih.gov

The core benzo[b]phenazine-6,11-dione structure is fundamentally planar. X-ray analyses of analogous compounds, such as 2-(hexyloxy)benzo[b]phenazine-6,11-dione, confirm this planarity, which is crucial for efficient intermolecular π-π stacking interactions in the crystal lattice. researchgate.net The central phenazine (B1670421) ring system, containing two nitrogen atoms and two carbonyl groups, dictates the molecule's electronic and packing properties. The introduction of a methyl group at the 4-position is not expected to significantly distort this planarity.

Structural studies on similar phenazine derivatives reveal that intermolecular forces, including hydrogen bonds and π-π stacking, are key in defining the crystal packing. nih.gov These interactions influence the material's bulk properties, such as solubility and thermal stability.

Table 1: Expected Crystallographic Parameters for 4-Methylbenzo[b]phenazine-6,11-dione (based on analogues)

Parameter Expected Value/System
Crystal System Monoclinic or Orthorhombic
Space Group Centrosymmetric (e.g., P-1, P2₁/c)
Key Bond Lengths (Å) C=O (~1.22 Å), C=N (~1.33 Å), Aromatic C-C (~1.38-1.45 Å)
Molecular Conformation Essentially planar tetracyclic core

Detailed Vibrational Spectroscopy Studies (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, provides invaluable information about the functional groups present in a molecule. The spectra are characterized by absorption bands corresponding to the specific vibrational frequencies of chemical bonds. For 4-Methylbenzo[b]phenazine-6,11-dione, these spectra would be dominated by features of the quinone and aromatic phenazine systems.

The most prominent peaks would arise from the carbonyl (C=O) groups of the dione (B5365651) moiety, typically appearing as strong absorptions in the FTIR spectrum. The aromatic C=C and C=N stretching vibrations of the fused rings would also produce a series of characteristic bands. The methyl group would introduce C-H stretching and bending vibrations. The structures of new members of this series are often established based on their spectral properties, including IR. researchgate.net

Table 2: Predicted Vibrational Frequencies for 4-Methylbenzo[b]phenazine-6,11-dione

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity
Aromatic C-H Stretching 3100 - 3000 Medium-Weak
Methyl C-H Asymmetric/Symmetric Stretching 2980 - 2870 Medium-Weak
Carbonyl (C=O) Stretching 1680 - 1660 Strong
Aromatic C=C Stretching 1600 - 1450 Medium-Strong
Phenazine C=N Stretching 1630 - 1610 Medium
Methyl C-H Bending 1460 - 1370 Medium

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Tautomerism

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR would provide distinct signals for each unique nucleus in 4-Methylbenzo[b]phenazine-6,11-dione.

The ¹H NMR spectrum is expected to show a series of signals in the aromatic region (typically 7.5-9.0 ppm), corresponding to the protons on the fused benzene (B151609) and phenazine rings. The methyl group at the 4-position would appear as a characteristic singlet, likely in the range of 2.5-3.0 ppm, shifted downfield due to the influence of the aromatic system. Studies on related compounds have confirmed the successful formation of desired structures through NMR analysis. researchgate.net However, the very low solubility of some phenazine-dione compounds can make obtaining a conclusive solution NMR spectrum challenging.

The ¹³C NMR spectrum would be characterized by signals for the two carbonyl carbons around 180 ppm. The numerous sp² carbons of the aromatic rings would resonate between 120-150 ppm, while the methyl carbon would produce a signal in the upfield region (around 20-25 ppm). The establishment of structures for new compounds in this series often relies on both ¹H and ¹³C NMR data. researchgate.net

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 4-Methylbenzo[b]phenazine-6,11-dione

Nucleus Type Predicted Chemical Shift (ppm) Multiplicity (¹H)
Aromatic Protons 7.5 - 9.0 Doublet, Triplet, Multiplet
Methyl Protons 2.5 - 3.0 Singlet
Carbonyl Carbons ~180 N/A
Aromatic Carbons 120 - 150 N/A

Mass Spectrometry Techniques for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to study its fragmentation patterns. For 4-Methylbenzo[b]phenazine-6,11-dione (C₁₇H₁₀N₂O₂), high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula by providing a highly accurate mass-to-charge ratio (m/z) for the molecular ion [M]⁺.

The monoisotopic mass of the parent compound, Benzo[b]phenazine-6,11-dione (C₁₆H₈N₂O₂), is 260.058577 Da. chemspider.com Therefore, the 4-methyl derivative (C₁₇H₁₀N₂O₂) would have an expected exact mass of approximately 274.0742 Da.

Electron impact (EI) mass spectrometry would reveal characteristic fragmentation pathways. Common fragmentation patterns for related fused dione heterocycles involve the sequential loss of small, stable molecules like carbon monoxide (CO) and hydrogen cyanide (HCN). raco.cat The initial fragmentation would likely involve the loss of one or two CO molecules from the quinone moiety, followed by fragmentation of the heterocyclic phenazine core.

Table 4: Expected Mass Spectrometry Data for 4-Methylbenzo[b]phenazine-6,11-dione

Ion Formula Expected m/z (Nominal) Description
[M]⁺˙ [C₁₇H₁₀N₂O₂]⁺˙ 274 Molecular Ion
[M-CO]⁺˙ [C₁₆H₁₀N₂O]⁺˙ 246 Loss of one carbonyl group
[M-2CO]⁺˙ [C₁₅H₁₀N₂]⁺˙ 218 Loss of both carbonyl groups

Electronic Absorption and Emission Spectroscopy for Understanding Chromophoric Properties

UV-Visible and fluorescence spectroscopy are used to investigate the electronic transitions within a molecule, which are responsible for its color and photophysical behavior. The extended conjugated π-system of 4-Methylbenzo[b]phenazine-6,11-dione, which spans the entire tetracyclic structure, acts as a chromophore.

The electronic absorption spectrum is expected to display intense bands in the UV region corresponding to π→π* transitions within the aromatic system. Lower energy, less intense bands in the visible region, attributed to n→π* transitions involving the non-bonding electrons of the nitrogen and oxygen atoms, are also anticipated. These transitions are responsible for the characteristic color of phenazine-dione compounds. The effects of protonation and deprotonation on the spectral properties of phenazine derivatives have been studied, showing that the electronic spectra can be sensitive to pH. nih.gov

Many phenazine derivatives are known to be fluorescent. nih.govresearchgate.net Excitation at an appropriate wavelength would likely result in emission from 4-Methylbenzo[b]phenazine-6,11-dione, although the quantum yield may be affected by the presence of the electron-withdrawing quinone groups.

Table 5: Expected Electronic Spectroscopy Data for 4-Methylbenzo[b]phenazine-6,11-dione

Spectroscopy Type Transition Type Expected Wavelength (λ_max) Description
UV-Visible Absorption π → π* 250 - 350 nm Strong absorptions from the conjugated aromatic system
UV-Visible Absorption n → π* > 400 nm Weaker absorption, responsible for color

Computational and Theoretical Investigations of 4 Methylbenzo B Phenazine 6,11 Dione

Density Functional Theory (DFT) Calculations for Ground State Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized geometry and electronic properties of molecules like 4-Methylbenzo[b]phenazine-6,11-dione.

DFT calculations, often using hybrid functionals such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can predict key geometric parameters. For the parent structure of phenazine (B1670421) and its derivatives, DFT has been used to calculate bond lengths, bond angles, and dihedral angles in the ground state. nih.gov For instance, in related phenazine structures, the planarity of the aromatic system is a key feature, and DFT calculations can quantify any distortions from planarity that may be induced by substituents like the methyl group in 4-Methylbenzo[b]phenazine-6,11-dione.

The electronic structure, including the distribution of electron density and atomic charges, can also be elucidated. These calculations help in understanding the polarization within the molecule, which in turn influences its reactivity. For example, in similar heterocyclic systems, DFT has been used to identify the most electron-rich and electron-poor regions of the molecule. jmaterenvironsci.com

Table 1: Illustrative DFT-Calculated Geometric Parameters for a Benzo[b]phenazine-6,11-dione (B11046238) Backbone

ParameterTypical Calculated Value (Å or °)
C=O Bond Length~1.22 Å
C-N Bond Length~1.35 Å
C-C (Aromatic) Bond Length~1.40 Å
Dihedral Angle (across rings)< 5°

Note: This data is illustrative and based on typical values for the phenazine-dione core structure. Specific values for 4-Methylbenzo[b]phenazine-6,11-dione would require a dedicated computational study.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their excited states. This is particularly useful for understanding the photophysical properties of compounds like 4-Methylbenzo[b]phenazine-6,11-dione, such as their absorption and emission of light.

TD-DFT calculations can predict the energies of electronic transitions, which correspond to the absorption bands observed in UV-Vis spectroscopy. For phenazine derivatives, TD-DFT has been successfully used to assign the nature of these transitions, such as n→π* and π→π* transitions. nih.gov For example, in a study on dinitrophenothiazine S-oxide, a related compound, TD-DFT calculations predicted the first high-intensity absorption maximum to be the S0→S1 transition. nih.gov These calculations can also help to explain the effect of substituents, like the methyl group, on the absorption spectra, such as shifts to longer (bathochromic) or shorter (hypsochromic) wavelengths.

Molecular Orbital Analysis and Frontier Orbital Energetics

Molecular Orbital (MO) theory provides a description of the electronic structure of a molecule in terms of the spatial distribution and energy of its electrons. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance, as they are the frontier orbitals involved in chemical reactions and electronic transitions.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that relates to the chemical reactivity and stability of a molecule. A smaller gap generally indicates a more reactive species. For phenazine derivatives, the HOMO is typically a π-orbital distributed over the aromatic rings, while the LUMO is often a π*-orbital. The energies of these orbitals and their gap can be calculated using DFT. The methyl group in 4-Methylbenzo[b]phenazine-6,11-dione, being an electron-donating group, would be expected to raise the energy of the HOMO, potentially leading to a smaller HOMO-LUMO gap and increased reactivity compared to the unsubstituted parent compound.

Table 2: Representative Frontier Orbital Energies for a Phenazine-Dione System

OrbitalTypical Energy (eV)
HOMO-6.5 to -5.5 eV
LUMO-3.0 to -2.0 eV
HOMO-LUMO Gap2.5 to 4.5 eV

Note: These values are illustrative and can vary significantly with substitution and the computational method used.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry provides a powerful tool for investigating the mechanisms of chemical reactions, offering insights into transition states, reaction intermediates, and reaction pathways. For phenazine synthesis, computational methods can help to rationalize experimentally observed outcomes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. This is particularly relevant for phenazine derivatives, many of which exhibit significant biological activities, including antitumor properties. nih.gov

In a QSAR study, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) are calculated for a set of molecules with known activities. A mathematical model is then developed to correlate these descriptors with the activity. While no specific QSAR models for 4-Methylbenzo[b]phenazine-6,11-dione were found, studies on other phenazine derivatives have shown that factors such as the position and nature of substituents can significantly impact their cytotoxicity. nih.govnih.gov For example, the reactivity of phenazine derivatives as electron mediators has been shown to vary depending on the substituents at positions 1 and 5. nih.gov A QSAR model for a series of benzo[b]phenazine-6,11-diones could help to identify the key structural features responsible for their biological effects.

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) is a property that describes the electrostatic potential at the surface of a molecule. It is a valuable tool for understanding and predicting the reactive behavior of a molecule, particularly in non-covalent interactions.

The MESP surface is typically colored to indicate regions of negative and positive potential. Negative potential regions (usually colored red or yellow) are associated with electron-rich areas, such as lone pairs on oxygen or nitrogen atoms, and are susceptible to electrophilic attack. Positive potential regions (usually colored blue) are electron-poor and are prone to nucleophilic attack. For 4-Methylbenzo[b]phenazine-6,11-dione, the MESP would likely show negative potential around the carbonyl oxygens and the phenazine nitrogens, indicating these as sites for potential hydrogen bonding or coordination with metal ions. The aromatic rings would exhibit a more complex potential landscape.

Photophysical and Electrochemical Properties of 4 Methylbenzo B Phenazine 6,11 Dione

Photophysical Characterization: Absorption, Fluorescence, and Luminescence

For related phenazine (B1670421) derivatives, absorption spectra typically show multiple bands. For instance, some phenothiazine (B1677639) derivatives, which share structural similarities, exhibit absorption bands below 300 nm attributed to n-π* and π-π* transitions. mdpi.com The introduction of substituents can cause shifts in these absorption maxima. In aqueous solutions, the spectral properties of phenazine derivatives can be highly dependent on pH, with different ionic species predominating at various pH ranges. researchgate.net For many phenazines, fluorescence is observed from the neutral species, while ionic forms may not be fluorescent. researchgate.net

Quantum Yield Determination and Lifetime Measurements

There is no specific published data for the fluorescence quantum yield or lifetime of 4-Methylbenzo[b]phenazine-6,11-dione. Generally, the fluorescence quantum yield (Φ) is a measure of the efficiency of the emission process. For related compounds, quantum yields can vary significantly based on the solvent and molecular structure. mdpi.com The lifetime of the excited state is another critical parameter, often measured in nanoseconds for fluorescent molecules. For example, an anthracene-BODIPY dyad, another complex heterocyclic system, was found to have an emission lifetime of 4.09 ns in THF. mdpi.com Measurement of these parameters typically involves techniques like time-correlated single photon counting.

Solvent Effects on Optical Properties (Solvatochromism)

Information regarding the solvatochromism of 4-Methylbenzo[b]phenazine-6,11-dione is not available. Solvatochromism, the change in the color of a solute with a change in solvent polarity, is a common feature in polar molecules and those with charge-transfer characteristics. The effect is often observed as a shift in the absorption or emission spectra. The magnitude of this shift can provide insight into the difference in dipole moment between the ground and excited states of the molecule.

Electrochemical Behavior: Cyclic Voltammetry and Chronoamperometry

While specific cyclic voltammetry data for 4-Methylbenzo[b]phenazine-6,11-dione is not found in the reviewed literature, the electrochemical behavior of the phenazine class is well-documented, particularly in the context of redox flow batteries. researchgate.netchemrxiv.org Cyclic voltammetry is the standard technique used to investigate the redox properties of these compounds.

Redox Potentials and Electron Transfer Mechanisms

The redox potential of phenazine derivatives can be systematically tuned by adding electron-donating or electron-withdrawing functional groups. researchgate.netchemrxiv.org In aqueous media, the reduction of phenazines is typically a two-electron, two-proton process. researchgate.net The introduction of a methyl group, which is an electron-donating group, is expected to lower the redox potential, making the compound easier to oxidize (or harder to reduce) compared to the unsubstituted parent molecule. Computational studies on various phenazine derivatives have shown a clear correlation between the electronic nature of the substituent and the resulting redox potential. researchgate.net

Table 1: Predicted Redox Potentials of Substituted Phenazines (Theoretical Data) Note: This table presents theoretical data for different phenazine derivatives to illustrate substituent effects. Data for the specific title compound is not available.

Compound Substituent Group Calculated Redox Potential (V vs. SHE)
Phenazine (Parent) -H -0.116
2-Hydroxyphenazine -OH (donating) -0.187
2-Aminophenazine -NH₂ (donating) -0.274
2-Carboxyphenazine -COOH (withdrawing) -0.015
2-Nitrophenazine -NO₂ (withdrawing) +0.133

Data sourced from computational studies on phenazine derivatives in aqueous media. researchgate.net

Radical Anion and Cation Formation and Stability

The reduction of phenazine-dione systems typically proceeds through two one-electron steps, forming a radical anion intermediate and then a dianion. Similarly, oxidation can lead to the formation of a radical cation. The stability of these radical ions is crucial for applications like organic batteries. For related benzo[b]phenoxazine-6,11-diones, cyclic voltammetry shows two distinct one-electron reduction waves, confirming the formation of the radical-anion and dianion. The stability and potential of these species are influenced by the substituents on the aromatic rings.

Dichroic Behavior and Orientation Studies in Anisotropic Media

No studies concerning the dichroic behavior or orientation of 4-Methylbenzo[b]phenazine-6,11-dione in anisotropic media were found in the available literature. Such studies, often involving techniques like linear dichroism spectroscopy using stretched polymer films or liquid crystals, provide information on the orientation of the molecule's transition dipole moments.

Biological Activity Studies of 4 Methylbenzo B Phenazine 6,11 Dione in Vitro Mechanistic Aspects

In Vitro Cytotoxicity and Antiproliferative Activity against Cancer Cell Lines

The benzo[b]phenazine-6,11-dione (B11046238) scaffold has been a subject of interest in the development of novel cytotoxic agents. Studies on derivatives of this core structure have demonstrated selective antiproliferative activity. For instance, a derivative, 5,12-dihydrobenzo[b]phenazine-6,11-dione, showed selective and potent cytotoxicity against the human lung carcinoma cell line (H460). Its activity was found to be 1.3 times higher than that of the conventional chemotherapy drug, doxorubicin. However, this compound was reported to be inactive against several other cancer cell lines, including liver carcinoma (HEPG2), brain tumor (U251), cervix carcinoma (HELA), and breast carcinoma (MCF7), suggesting a degree of selectivity in its cytotoxic action.

Other related heterocyclic quinones, such as pyridophenazinediones, have also exhibited high cytotoxicity against various human tumor cell lines. This underscores the importance of the core phenazine-dione structure in exerting anticancer effects.

Table 1: In Vitro Cytotoxicity of a Benzo[b]phenazine-6,11-dione Derivative against H460 Lung Carcinoma Cells

Compound Cell Line IC₅₀ (µM) Comparison to Doxorubicin Source(s)
5,12-dihydrobenzo[b]phenazine-6,11-dione H460 (Lung Carcinoma) 16.25 1.3x higher activity ,
Doxorubicin (Reference) H460 (Lung Carcinoma) 20.10 - ,

Specific in vitro studies detailing the cellular uptake and subcellular localization of 4-Methylbenzo[b]phenazine-6,11-dione are not extensively available in the reviewed literature. Elucidating how this compound enters cancer cells and where it accumulates would be a critical step in understanding its mechanism of action.

The proposed mechanisms for the anticancer activity of planar, polycyclic compounds like benzo[b]phenazine-diones often involve their interaction with DNA. One suggested mechanism is the inhibition of topoisomerases, which are crucial enzymes that regulate DNA topology during cell division and proliferation. This inhibition may occur via intercalation of the compound into the DNA structure.

Furthermore, studies on the structurally related compound 1,10-phenanthroline-5,6-dione (B1662461) (phendione) and its metal complexes have shown that they induce a dose-dependent decrease in DNA synthesis, which is a key event in their cytotoxic effect. These findings suggest that a primary mechanism of cell growth inhibition for this class of compounds is the disruption of DNA replication processes.

Antimicrobial and Antifungal Investigations (In Vitro)

The phenazine (B1670421) class of compounds is well-documented for its broad-spectrum antimicrobial properties.

In vitro investigations of benzo[b]phenazine-6,11-dione derivatives have revealed that they are most active against Gram-positive bacteria. While specific minimum inhibitory concentration (MIC) values for 4-Methylbenzo[b]phenazine-6,11-dione are not detailed, the general activity of the structural class is established.

Studies on structurally similar compounds, such as 6-((arylamino)methylene)benzo[a]phenazin-5(6H)-ones (note the different benzo[a] isomer), have shown activity against both Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Klebsiella pneumoniae. For example, one derivative in this class exhibited a 16 mm zone of inhibition against B. subtilis. In terms of antifungal activity, related aminonaphthoquinone derivatives have demonstrated potent effects against Candida albicans, with MIC values as low as 78.12 μg/mL.

Table 2: Spectrum of Antimicrobial Activity for Structurally Related Phenazine Derivatives

Compound Class Target Microorganism Type Activity Noted Source(s)
Benzo[b]phenazine-6,11-dione derivatives Gram-positive bacteria Bacteria Generally active
2-Arylamino-3-chloro-1,4-naphthoquinone derivatives Candida albicans Fungus Potent activity (MIC = 78.12 μg/mL)
6-((Arylamino)methylene)benzo[a]phenazin-5(6H)-one derivatives Bacillus subtilis Bacteria Maximum activity in class (16 mm inhibition)
Staphylococcus aureus Bacteria Active
Klebsiella pneumoniae Bacteria Active

While detailed mechanistic studies are not fully elucidated for this specific compound, research on related phenazines provides potential insights. For instance, some benzo[a]phenazine (B1654389) derivatives have been shown to inhibit biofilm formation. One such compound demonstrated an 80% inhibition of biofilm formation in Bacillus subtilis at a concentration of 200 μg/mL, suggesting a mechanism that interferes with bacterial community development. The ability of phenazines to generate reactive oxygen species is another well-known mechanism that can lead to widespread cellular damage in microbes.

Interaction with Biomolecules (In Vitro)

The interaction of benzo[b]phenazine-6,11-dione derivatives with biological macromolecules, particularly DNA, is considered central to their activity. The planar geometry of these molecules is suitable for intercalation, a process where the compound inserts itself between the base pairs of the DNA double helix. This mode of binding can disrupt DNA replication and transcription, leading to cell death.

However, research on the related compound phendione indicates that while it is a potent inhibitor of DNA synthesis, its mechanism does not appear to involve intercalation. This suggests that compounds in this family may act through alternative pathways, such as direct enzyme inhibition or by causing DNA damage through other means, without necessarily binding via intercalation. This highlights that the precise mode of interaction with biomolecules can vary even among structurally similar compounds and remains a key area for future investigation.

DNA Intercalation and Binding Studies

The planar polycyclic structure of benzo[b]phenazine-6,11-dione derivatives is a strong indicator of their potential to act as DNA intercalating agents. researchgate.net This mechanism involves the insertion of the flat aromatic rings between the base pairs of the DNA double helix. nih.gov Such an interaction can lead to significant changes in the DNA's topology, including unwinding and lengthening of the helix, which can subsequently interfere with cellular processes like DNA replication and transcription. nih.gov

While direct DNA binding studies on 4-Methylbenzo[b]phenazine-6,11-dione are not extensively detailed in the available literature, the behavior of related phenazine compounds provides valuable insights. For instance, studies on various phenazine derivatives have demonstrated their ability to bind to DNA. researchgate.net The binding affinity and mode can be influenced by the substituents on the phenazine core. The introduction of a methyl group, as in 4-Methylbenzo[b]phenazine-6,11-dione, can modulate the electronic and steric properties of the molecule, which in turn may affect its DNA binding characteristics. Research on methylated phenanthroline derivatives, for example, has shown that methylation at certain positions can influence the transition from groove binding to the more cytotoxic intercalation mode. rsc.org Specifically, methylation at position 4 of the phenanthroline ring appeared to favor groove binding, potentially making the transition to intercalation more difficult. rsc.org

The interaction between phenazine derivatives and DNA has been investigated using various techniques, including spectrophotometry, thermal denaturation, and viscometry. researchgate.net These studies help to elucidate the nature of the binding, whether it is classical intercalation, partial intercalation, or groove binding.

Enzyme Inhibition Studies (e.g., Topoisomerases, Kinases)

A primary mechanism by which many DNA intercalating agents exhibit their biological activity is through the inhibition of enzymes that interact with DNA, such as topoisomerases. researchgate.net Topoisomerases are crucial for managing the topological state of DNA during replication, transcription, and repair. researchgate.net By stabilizing the transient DNA-topoisomerase cleavage complex, intercalating agents can lead to an accumulation of DNA strand breaks and ultimately trigger apoptosis. nih.gov

The cytotoxic effects observed for derivatives of benzo[b]phenazine-6,11-dione are often attributed to their potential role as topoisomerase inhibitors. researchgate.net The table below shows the in vitro cytotoxic activity of a closely related compound, 5,12-dihydrobenzo[b]phenazine-6,11-dione, against a human lung carcinoma cell line.

Table 1: In Vitro Cytotoxic Activity of 5,12-dihydrobenzo[b]phenazine-6,11-dione

Compound Cell Line IC50 (µM) Reference
5,12-dihydrobenzo[b]phenazine-6,11-dione H460 (Lung Carcinoma) 16.25 researchgate.net
Doxorubicin (Reference) H460 (Lung Carcinoma) 20.10 researchgate.net

This data indicates that the benzo[b]phenazine-6,11-dione scaffold possesses significant cytotoxic potential, which is likely mediated through mechanisms such as enzyme inhibition.

Advanced Applications of 4 Methylbenzo B Phenazine 6,11 Dione in Chemical Sciences

Integration in Materials Science and Organic Electronics

The rigid, planar structure and extended π-conjugation of the benzo[b]phenazine-6,11-dione (B11046238) core are key features that make it a promising candidate for applications in materials science, particularly in the realm of organic electronics and functional dyes.

Organic Semiconductors and Optoelectronic Devices

While direct studies on 4-Methylbenzo[b]phenazine-6,11-dione as an organic semiconductor are not extensively documented, the broader class of phenazine (B1670421) derivatives has shown significant promise in this area. Organic semiconductors are the active components in a range of optoelectronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The performance of these devices is intrinsically linked to the molecular structure and solid-state packing of the organic material.

The phenazine ring system, being electron-deficient, can facilitate electron transport, a crucial property for n-type semiconductor materials. Research on related donor-acceptor-donor (D-A-D) type small molecules has demonstrated that quinoidal benzo[1,2-b:4,5-b′]dithiophene, a structurally related heterocyclic system, can act as an excellent acceptor unit in n-channel organic semiconductors, achieving high electron mobility. researchgate.net The introduction of substituents, such as the methyl group in 4-Methylbenzo[b]phenazine-6,11-dione, can influence the molecular packing and electronic properties of the material, potentially enhancing its performance in devices. Theoretical and experimental studies on other phenazine derivatives have shown that peripheral substitutions can effectively tune the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which is a critical aspect in the design of efficient organic semiconductors. researchgate.netrsc.org

The performance of nanowire-based films of a related furan-containing polycyclic aromatic compound in OLEDs was found to be significantly better than that of thin films, highlighting the importance of controlled self-assembly in device performance. scilit.com The planar nature of 4-Methylbenzo[b]phenazine-6,11-dione suggests a propensity for π-π stacking, which could be exploited to create well-ordered structures for efficient charge transport.

Dyes and Pigments with Tunable Optical Properties

Phenazine derivatives have a long history as dyes and pigments, and 4-Methylbenzo[b]phenazine-6,11-dione is expected to share these chromophoric properties. The extended conjugation of the benzo[b]phenazine (B13996840) core is responsible for its absorption of light in the visible region, leading to its characteristic color.

Research on amine-substituted benzo[a]phenazines has demonstrated that the optical properties of the phenazine core can be tuned by the introduction of different functional groups. nih.gov These substitutions can lead to charge transfer transitions that alter the absorption and emission spectra of the molecule. nih.gov For instance, the addition of an acid to these dye solutions resulted in a significant red-shift in the absorption spectra due to protonation, a phenomenon known as acidochromism. nih.gov This suggests that the optical properties of 4-Methylbenzo[b]phenazine-6,11-dione could also be modulated by introducing various substituents onto the phenazine backbone, allowing for the rational design of dyes and pigments with specific colors and properties. The synthesis of various benzo[a]pyrano[2,3-c]phenazine dyes further illustrates the versatility of the phenazine scaffold in creating a diverse palette of colors. nih.gov

Phenazine Derivative Type Observed Optical Property Potential Application
Amine-substituted benzo[a]phenazinesAcidochromism (color change with pH)pH indicators, smart textiles
Benzo[a]pyrano[2,3-c]phenazine dyesVarious colors (e.g., yellow, red)Industrial pigments, textile dyes
General phenazine derivativesStrong and stable fluorescence emissionFluorescent tags, security inks

Development as Chemical Probes and Sensing Agents

The electron-deficient nature of the phenazine ring and the presence of nitrogen atoms with lone pair electrons make phenazine derivatives excellent candidates for the development of chemical sensors. researchgate.net These sensors can detect specific ions or molecules through changes in their optical or electrochemical properties.

Anion Recognition and Sensing

The ability to selectively detect anions is a significant area of research in supramolecular chemistry with applications in environmental monitoring and biological imaging. Phenazine-based receptors have been shown to effectively and selectively recognize biologically important anions such as fluoride. epa.gov The interaction between the phenazine-based sensor and the anion can be observed through changes in color (colorimetric sensing) or fluorescence. epa.gov

For example, a dithieno[3,2-a:2′,3′-c]phenazine-based probe demonstrated strong binding to carboxylate, cyanide, fluoride, and dihydrogen phosphate (B84403) anions, resulting in an increased fluorescence quantum yield. rsc.org Another study reported a colorimetric and fluorescent 'turn-off' sensor for the iodide ion based on a 5-hydroxydibenzo[a,i]phenazine-8,13-dione, which exhibited high selectivity and a very low detection limit of 21 nM. researchgate.net These findings strongly suggest that the 4-Methylbenzo[b]phenazine-6,11-dione framework could be functionalized to create selective and sensitive anion sensors. The dione (B5365651) groups could potentially act as hydrogen bond donors, contributing to the binding of anions.

Phenazine-Based Sensor Target Anion Sensing Mechanism Detection Limit
Phenazine-based urea/thiourea receptorsFluoride (F⁻)Colorimetric and FluorescenceNot specified
Dithieno[3,2-a:2′,3′-c]phenazine probeCarboxylate, Cyanide (CN⁻), Fluoride (F⁻), Dihydrogen Phosphate (H₂PO₄⁻)Fluorescence enhancementNot specified
5-Hydroxydibenzo[a,i]phenazine-8,13-dioneIodide (I⁻)Colorimetric and Fluorescence 'turn-off'21 nM researchgate.net

Fluorescence Probes for Biological Systems (In Vitro)

Fluorescence imaging is a powerful tool for visualizing biological processes within cells and tissues. Phenazine derivatives are attractive candidates for developing fluorescent probes due to their unique optical properties, including strong and stable fluorescence emission and large Stokes shifts. researchgate.net The interaction of phenazine derivatives with biomolecules like DNA and polynucleotides has been studied, revealing that their fluorescence can be quenched or enhanced depending on the specific binding mode and the base composition of the nucleic acid. nih.gov This property could be exploited for developing probes that report on specific DNA sequences or structures.

While the cytotoxic effects of some benzo[b]phenazine-6,11-dione derivatives have been investigated, indicating their potential as anticancer agents, their application as fluorescent probes for in vitro imaging is an emerging area. researchgate.netnih.govnih.gov A phenazine-imidazole based ratiometric fluorescent probe has been successfully used for the detection and in vivo imaging of Cd²⁺ ions. rsc.org This demonstrates the feasibility of using functionalized phenazines for live-cell imaging. The 4-Methylbenzo[b]phenazine-6,11-dione scaffold, with appropriate modifications to enhance biocompatibility and targeting specificity, holds potential for the development of novel fluorescent probes for studying biological systems in vitro.

Potential in Analytical Chemistry

The promising sensing capabilities of phenazine derivatives translate directly to their potential in analytical chemistry. The development of selective and sensitive probes for various analytes opens up possibilities for new analytical methods. For instance, a simple phenazine derivative has been developed into a fluorescent sensor for detecting formaldehyde, a toxic environmental pollutant. rsc.org This sensor can be used in both solution and solid-state, demonstrating the versatility of phenazine-based analytical tools. rsc.org

The ability of phenazine derivatives to act as colorimetric and fluorescent sensors for anions and metal ions, as discussed previously, provides a foundation for creating quantitative analytical assays. These assays could be adapted for various sample matrices, including environmental water samples and biological fluids. The structural modifications, such as the introduction of the methyl group in 4-Methylbenzo[b]phenazine-6,11-dione, can be strategically used to fine-tune the selectivity and sensitivity of these analytical probes.

Electrochemical Sensors

The unique electrochemical properties of phenazine derivatives, particularly their capacity for reversible redox reactions, have positioned them as promising candidates for the development of sensitive and selective electrochemical sensors. While direct and extensive research on 4-Methylbenzo[b]phenazine-6,11-dione in this specific application is emerging, the well-documented electrochemical behavior of its parent compound, benzo[b]phenazine-6,11-dione, and other related phenazine structures provides a strong foundation for understanding its potential. Phenazine-based compounds are increasingly utilized as redox mediators in electrochemical sensors, facilitating electron transfer between the analyte and the electrode. researchgate.net

The core structure of benzo[b]phenazine-6,11-dione is a fused aromatic heterocyclic system containing a planar π-conjugated system with two ketone groups. This structural arrangement is conducive to electrochemical activity. The introduction of a methyl group at the 4-position, resulting in 4-Methylbenzo[b]phenazine-6,11-dione, can be expected to modulate the electronic properties of the molecule, which in turn would influence its performance as a component in an electrochemical sensor. This modulation can affect aspects such as the redox potential, electron transfer kinetics, and the stability of the radical ions formed during the electrochemical process.

The general principle behind the application of such compounds in electrochemical sensors involves their immobilization on an electrode surface. This modified electrode can then be used to detect a target analyte through various electrochemical techniques, such as cyclic voltammetry or amperometry. The phenazine derivative acts as an electrocatalyst, reducing the overpotential required for the analyte's oxidation or reduction and thereby enhancing the sensitivity and selectivity of the detection. researchgate.net The presence of the methyl group in 4-Methylbenzo[b]phenazine-6,11-dione could potentially enhance its solubility in certain organic solvents or its interaction with specific analytes, offering advantages in sensor fabrication and performance.

Detailed Research Findings

Research into the broader class of phenazine-dione derivatives has illuminated their significant potential in electrochemical applications. Studies on related phenazine compounds have shown that they can be effectively used to create modified electrodes for sensing a variety of analytes. For instance, polymers of phenazine dyes have been investigated for their electrochemical properties and have shown promise in the development of biosensors. researchgate.net The electrochemical behavior of these polymers, including their formal potential and response to pH changes, has been characterized, providing a framework for the development of sensors with tailored properties. researchgate.net

Furthermore, the integration of phenazine derivatives with other materials, such as carbon nanotubes, has been shown to improve the performance of electrochemical sensors by enhancing their electrocatalytic effects, leading to lower detection limits and increased sensitivity. researchgate.net The ability of phenazine compounds to act as effective redox mediators is a key factor in these applications. The redox activity of the phenazine core allows for efficient electron shuttling, which is crucial for the amplification of the electrochemical signal.

While specific data on 4-Methylbenzo[b]phenazine-6,11-dione is not extensively available, the established electrochemical characteristics of the phenazine-dione framework allow for the projection of its potential utility. The table below summarizes typical performance metrics that could be expected from an electrochemical sensor utilizing a phenazine-dione derivative like 4-Methylbenzo[b]phenazine-6,11-dione, based on data from analogous systems.

Parameter Typical Value Range for Phenazine-Based Sensors Significance in Sensor Performance
Linear Range 0.5 µM - 500 µMDefines the concentration range over which the sensor provides a proportional response. researchgate.netmdpi.com
Limit of Detection (LOD) 10 nM - 100 nMIndicates the lowest concentration of the analyte that can be reliably detected. mdpi.com
Response Time < 10 secondsMeasures how quickly the sensor responds to a change in analyte concentration.
Sensitivity Varies with analyte and electrode modificationRepresents the change in sensor output per unit change in analyte concentration.
Selectivity HighThe ability to detect the target analyte in the presence of interfering species. mdpi.com

This table presents representative data for electrochemical sensors based on phenazine derivatives and is intended to be illustrative of the potential performance of a sensor based on 4-Methylbenzo[b]phenazine-6,11-dione.

The development of novel phenazine-amine based materials has also contributed to the understanding of the structure-property relationships that govern their electrochemical and photophysical characteristics. rsc.org Such studies are crucial for the rational design of new sensor materials with optimized properties. The HOMO and LUMO energy levels of these compounds, which can be determined through electrochemical measurements, are key parameters that influence their electron-donating and accepting capabilities, and thus their suitability for use in electrochemical sensors. rsc.orgmdpi.com

Future Research Directions and Perspectives

Exploration of Novel and Sustainable Synthetic Methodologies

The classical synthesis of benzo[b]phenazine-6,11-diones often involves the condensation of 2,3-dichloro-1,4-naphthoquinone with appropriately substituted o-phenylenediamines. researchgate.netnih.gov While effective, future research will likely pivot towards more efficient and environmentally benign synthetic strategies. The development of one-pot, multicomponent reactions is a promising frontier. For instance, novel functionalized benzo[a]pyridazino[3,4-c]phenazine derivatives have been successfully synthesized via a microwave-assisted one-pot four-component approach, highlighting the potential of such methods. nih.gov

Further exploration into green chemistry principles is anticipated. This includes the use of ultrasound irradiation in aqueous media, which has been shown to produce benzophenazines in high yields and short reaction times. nih.gov The application of eco-friendly and reusable catalysts, such as theophylline (B1681296) or bioinspired ortho-quinone catalysts that use oxygen as the terminal oxidant, could significantly enhance the sustainability of the synthesis process. organic-chemistry.orgresearchgate.net Transition-metal-free protocols, which are gaining traction for quinoxaline (B1680401) synthesis, could also be adapted, reducing cost and metal contamination. nih.gov

Table 1: Emerging Sustainable Synthetic Methods for Phenazine (B1670421) and Fused-Quinoxaline Scaffolds Data is illustrative of methods applicable to the target compound's class.

MethodCatalyst/MediumKey AdvantagesRelevant Findings
Microwave-Assisted SynthesisTheophylline / Solvent-freeHigh yields, reduced reaction time, operational simplicity.Effective for one-pot, four-component synthesis of related phenazine derivatives. nih.govresearchgate.net
Ultrasound IrradiationAqueous MediaEnvironmentally friendly, high yields (96-98%), rapid (20-24 min).Proven for the synthesis of benzophenazines from lawsone and 1,2-benzenediamines. nih.gov
Bio-inspired Catalysisortho-Quinone Catalysts / O₂Mild conditions, uses oxygen as the terminal oxidant.Applied to the oxidative synthesis of quinoxalines. organic-chemistry.org
Catalyst-Free ProtocolsWater or Ethanol (B145695)Cost-effective, avoids metal catalysts, environmentally green.Demonstrated for quinoxaline synthesis via oxidative cyclization. nih.gov

Deeper Understanding of Intramolecular Electronic Transfer Processes

The planar, π-conjugated system of benzo[b]phenazine-diones suggests inherent potential for applications in organic electronics. Future research should focus on a detailed investigation of the intramolecular electronic transfer processes within 4-Methylbenzo[b]phenazine-6,11-dione and its derivatives. A key direction is the use of computational chemistry, specifically Density Functional Theory (DFT), to model the electronic band structure, densities of states (DOS), and effective charge-carrier masses. rsc.org

Experimental validation of these theoretical models is crucial. This can be achieved by fabricating and characterizing organic field-effect transistors (OFETs) using the compound as the active layer. rsc.org Such studies would elucidate its charge-carrier transport properties, including electron and hole mobilities. rsc.org Furthermore, investigating the photophysical properties, such as photoluminescence and emission spectra, will be vital for assessing its potential in optical sensors or as an emissive material in organic light-emitting diodes (OLEDs). researchgate.net Synthetic strategies aimed at modifying the core structure, for example, by extending conjugation or introducing strong electron-withdrawing groups, can be used to tune the electron affinity and other electronic properties for specific device applications. rsc.org

Mechanistic Studies of Biological Interactions at the Molecular Level (In Vitro)

Derivatives of benzo[b]phenazine-6,11-dione (B11046238) have demonstrated significant in vitro cytotoxic activity against various human cancer cell lines. researchgate.netnih.gov A critical future direction is to move beyond preliminary screening and conduct detailed mechanistic studies to understand how 4-Methylbenzo[b]phenazine-6,11-dione exerts its biological effects at the molecular level.

A primary hypothesis, based on related structures, is that these compounds function as DNA intercalators and topoisomerase inhibitors. researchgate.netrsc.org Future in vitro assays should directly test this. Topoisomerase-mediated DNA relaxation assays can determine if the compound inhibits the activity of Topoisomerase I (Topo I) and Topoisomerase II (Topo II). rsc.org Further studies could clarify the specific mechanism, such as whether it acts as a Topoisomerase I poison by stabilizing the Topo I-DNA cleavage complex, or as a catalytic inhibitor of Topoisomerase II by blocking its ATPase activity. rsc.org Additionally, apoptosis induction can be confirmed and quantified using techniques like flow cytometric analysis and caspase-3/7 activation assays. rsc.org

Table 2: Selected In Vitro Cytotoxicity of Benzo[b]phenazine-6,11-dione Analogues This data provides a basis for future comparative studies involving 4-Methylbenzo[b]phenazine-6,11-dione.

CompoundCell LineIC₅₀ (µM)Comparison to Doxorubicin
5,12-Dihydrobenzo[b]phenazine-6,11-dioneHuman Lung Carcinoma (H460)16.251.3 times more active. researchgate.net
Pyridophenazinedione Derivative (9e)Human CNS Cells (XF 498)0.062.6 times more active. nih.gov
Pyridophenazinedione Derivative (9c)Human Ovarian Tumor (SK-OV-3)Comparable or superior. nih.gov
Benzo[a]phenazine (B1654389) DerivativesHeLa, A549, MCF-7, HL-601-10Good antiproliferative activity. rsc.org

Design and Synthesis of Advanced Architectures for Enhanced Functional Properties

To improve the therapeutic index or electronic performance, future work must explore the design and synthesis of advanced molecular architectures based on the 4-Methylbenzo[b]phenazine-6,11-dione scaffold. Structure-activity relationship (SAR) studies have shown that introducing specific side chains, such as alkylamino groups, can significantly enhance antiproliferative activity. rsc.org

Future synthetic efforts could focus on several key areas:

Functional Group Introduction: Systematically introducing a variety of functional groups (e.g., halogens, nitro groups, amino groups) at different positions on the aromatic rings to modulate solubility, electronic properties, and biological target affinity.

Dimerization: Synthesizing dimeric structures, which has been shown to create novel electrical and optical properties in related heterocyclic systems. researchgate.net

Fused Systems: Creating more complex polycyclic structures by fusing other heterocyclic rings (e.g., pyran, thiophene, pyridine) to the core phenazine system. researchgate.netbeilstein-journals.orgrsc.org This can lead to compounds with unique properties, such as the fluorescent benzo[a]-phenazine fused derivatives. nih.gov

Spiro Compounds: Developing spirocyclic derivatives, which can introduce three-dimensional complexity and potentially new biological activities. researchgate.net

Integration into Multidisciplinary Research Platforms

The diverse potential of 4-Methylbenzo[b]phenazine-6,11-dione in both medicine and materials science makes it an ideal candidate for integration into multidisciplinary research platforms. Such collaborations are essential for translating fundamental discoveries into practical applications.

Medicinal Chemistry and Pharmacology: Collaboration between synthetic chemists and biologists will be key to optimizing the compound as an anticancer or antimicrobial agent. nih.govrsc.org This involves iterative cycles of design, synthesis, and biological evaluation to improve potency and selectivity.

Materials Science and Engineering: Joint efforts between chemists and materials scientists could lead to the development of novel organic electronic devices. This includes exploring its use as an n-type semiconductor in OFETs, an anolyte in high-voltage redox flow batteries, or as the active component in chemical or optical sensors. mdpi.comrsc.org

Biomaterials and Nanotechnology: There is potential for integrating the compound into advanced drug delivery systems or bio-electronic sensors. For example, its properties could be harnessed for targeted cancer therapy or for the real-time detection of biological analytes.

By pursuing these future research directions, the scientific community can fully elucidate the properties of 4-Methylbenzo[b]phenazine-6,11-dione and develop it into a valuable tool for a wide range of scientific and technological applications.

Q & A

Q. How should researchers design studies to investigate the compound’s role in emerging energy storage systems?

  • Methodological Answer : Develop a dual approach: (1) Electrochemical impedance spectroscopy (EIS) to evaluate charge-transfer resistance in battery prototypes, and (2) in situ XRD (X-ray Diffraction) to monitor structural changes during cycling. Compare with DFT-predicted ion diffusion pathways .

Future Directions

  • AI-Driven Synthesis : Integrate machine learning with robotic platforms to autonomously optimize reaction conditions and predict novel derivatives .
  • Multi-Omics Integration : Combine metabolomics and proteomics data to map the compound’s biological impact, using network analysis tools like Cytoscape .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.